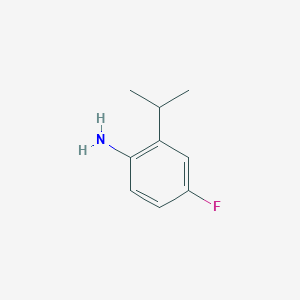

4-Fluoro-2-isopropylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUTMKYMXTICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Isopropylaniline

Classical and Contemporary Approaches to N-Alkylation

N-alkylation of amines is a fundamental transformation in organic chemistry. For aromatic amines like 4-fluoroaniline (B128567), this process involves the introduction of an isopropyl group onto the nitrogen atom. google.com The choice of method depends on factors such as the availability of starting materials, desired yield, and scalability.

Reductive alkylation, also known as reductive amination, is a highly efficient method for forming C-N bonds. nih.gov This process typically involves the reaction of an amine with a carbonyl compound, in this case, acetone (B3395972), to form an intermediate imine or enamine, which is then reduced in situ to the desired alkylated amine. nih.gov This one-pot procedure is advantageous as it often minimizes the formation of side products.

A common pathway for synthesizing 4-Fluoro-N-isopropylaniline involves a two-step process where 4-fluoronitrobenzene is first reduced to 4-fluoroaniline, which then undergoes a reductive alkylation reaction with acetone. google.com

A widely employed method for the synthesis of 4-Fluoro-N-isopropylaniline is the reductive alkylation of 4-fluoroaniline with acetone. chemicalbook.comprepchem.com In this procedure, a reducing agent is used to hydrogenate the imine intermediate formed from the initial condensation of the aniline (B41778) and ketone.

A typical laboratory-scale synthesis involves dissolving 4-fluoroaniline and acetone in glacial acetic acid. prepchem.com The mixture is cooled, and a reducing agent, such as sodium borohydride, is added portion-wise while maintaining a low temperature to control the reaction's exothermicity. chemicalbook.comprepchem.com After the addition is complete, the reaction is stirred to completion. The product is then isolated through a workup procedure that involves neutralizing the acid, extracting the product into an organic solvent, and purification by distillation. chemicalbook.comprepchem.com This method has been reported to yield the final product in good quantities. prepchem.com

Table 1: Hydrogenation-based Synthesis of 4-Fluoro-N-isopropylaniline

| Starting Material | Reagent | Reducing Agent | Solvent | Temperature | Yield |

|---|

Data derived from synthesis procedures outlined in chemical literature. chemicalbook.comprepchem.com

While specific catalytic data for 4-Fluoro-2-isopropylaniline is not extensively detailed in general literature, the principles are based on well-established reactions for anilines. Heterogeneous catalysts, particularly those based on noble metals like palladium and platinum, are effective for the reductive amination of aldehydes and ketones with nitroarenes, which proceed via an aniline intermediate. nih.gov For instance, a silicon-nanostructure-supported palladium nanoparticle composite (SiNS–Pd) has been shown to be a highly efficient and reusable heterogeneous catalyst for the reductive alkylation of amines with aldehydes under atmospheric hydrogen pressure. researchgate.netacs.org

Ruthenium-based complexes are also prominent catalysts for the N-alkylation of aromatic amines with alcohols, which follows a related mechanism. rsc.orgnih.gov These reactions are often performed under mild conditions and offer high yields of the corresponding secondary amines. rsc.orgnih.gov Non-noble metal catalysts, such as those based on manganese and copper, are also gaining attention as more sustainable alternatives for these transformations. nih.govtsijournals.com

Table 2: Representative Catalytic Systems for N-Alkylation of Anilines

| Catalyst Type | Example | Application |

|---|---|---|

| Palladium-based | SiNS–Pd | Reductive alkylation of amines with aldehydes under H₂ pressure. researchgate.netacs.org |

| Ruthenium-based | [RuCl₂(p-cymene)]₂ | N-alkylation of aromatic amines with alcohols. rsc.orgorganic-chemistry.org |

| Manganese-based | PNP Manganese Pincer Complexes | Selective N-alkylation of amines with alcohols. nih.gov |

Direct alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, where the amine acts as a nucleophile. wikipedia.org This method is a classical approach to forming C-N bonds, though it can sometimes be complicated by overalkylation, where the secondary amine product reacts further to form a tertiary amine. wikipedia.org

The synthesis of 4-Fluoro-N-isopropylaniline can be achieved through the direct N-alkylation of 4-fluoroaniline using an isopropyl halide, such as isopropyl bromide, isopropyl chloride, or isopropyl iodide, as the alkylating agent. google.com This reaction is a form of nucleophilic substitution. To drive the reaction to completion and neutralize the hydrogen halide byproduct, an acid binding agent is required. google.com The reaction's selectivity towards the desired mono-alkylated product can be poor, often leading to purification challenges. google.com

The process can be designed as a two-part reaction: first, the formation of a 4-fluoro-N-isopropyl halogenation salt at temperatures ranging from 0 to 150 °C, followed by the addition of an acid binding agent to generate the final product at a lower temperature (20–60 °C). google.com

To improve the efficiency and selectivity of direct alkylation with alkyl halides, phase-transfer catalysis (PTC) can be employed. acsgcipr.org This technique is particularly useful when the reactants are in different phases (e.g., an aqueous phase containing a base and an organic phase containing the amine and alkyl halide). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant (often the anion of the base) across the phase boundary to react with the other. google.comacsgcipr.org

In the synthesis of 4-Fluoro-N-isopropylaniline, phase-transfer catalysts such as polyether compounds (e.g., PEG-4000), quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide), or phosphonium salts can be used. google.com The use of a PTC can lead to milder reaction conditions, simpler operation, and higher conversion rates and product selectivity. google.com

Table 3: Reagents in Direct Alkylation of 4-Fluoroaniline

| Component | Example(s) | Role |

|---|---|---|

| Substrate | 4-Fluoroaniline | Nucleophile |

| Alkylating Agent | Isopropyl bromide, Isopropyl chloride | Source of the isopropyl group |

| Acid Binding Agent | Na₂CO₃, K₂CO₃, NaOH | Neutralizes HX byproduct |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide, PEG-4000 | Facilitates inter-phase reaction |

Information derived from a patent describing the synthesis. google.com

Solvent-Free and High-Boiling Solvent Reaction Conditions

The synthesis of substituted anilines, including this compound, can be adapted to conditions that minimize or eliminate traditional volatile organic solvents. One plausible and direct method for its synthesis is the Friedel-Crafts alkylation of 4-fluoroaniline with an isopropylating agent, such as propylene (B89431) or 2-halopropane, in the presence of an acid catalyst.

Solvent-Free Conditions: Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often faster reaction times due to high reactant concentrations. nih.govnih.gov For the synthesis of this compound, a solvent-free approach could involve heating 4-fluoroaniline with a solid acid catalyst, such as an H-Y zeolite, while introducing propylene gas. Similar zeolite-catalyzed alkylations of fluoroanilines and toluidines with propylene have been successfully demonstrated. prepchem.comprepchem.com Another solvent-free strategy involves the use of Brønsted acidic ionic liquids as both the catalyst and reaction medium for Friedel-Crafts reactions, which can be performed by heating the reactants at 80-100 °C. rsc.org These methods avoid the need for traditional solvents and often simplify product isolation.

High-Boiling Solvent Conditions: In cases where a solvent is necessary to facilitate mixing or heat transfer, high-boiling point solvents can be employed, particularly for reactions requiring elevated temperatures. For aniline alkylations, solvents such as ortho-xylene (boiling point ~144 °C) can be utilized. tsijournals.com The use of such solvents allows reactions to be conducted at atmospheric pressure while reaching temperatures sufficient to drive the alkylation forward. However, the selection of a high-boiling solvent should be balanced with considerations of its environmental impact and the energy required for its eventual removal during product purification.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The regioselectivity of the synthesis is a critical consideration in obtaining this compound. The substitution pattern on the aromatic ring is determined by the directing effects of the substituents already present on the starting material, 4-fluoroaniline. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. The fluoro group (-F) is a deactivating group but is also an ortho, para-director.

In the electrophilic aromatic substitution reaction (e.g., Friedel-Crafts alkylation), the potent activating and directing effect of the amino group dominates. Since the para position is already occupied by the fluorine atom, the incoming electrophile (the isopropyl group) is directed predominantly to the ortho position (C2), yielding the desired this compound product. The formation of the 3-isopropyl isomer is significantly disfavored due to the directing influence of the substituents.

Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integral to the design of modern synthetic routes to minimize environmental impact and enhance sustainability. nih.govrsc.org

Solvent Minimization and Alternative Media

As discussed in section 2.1.3, a key green strategy is the minimization or elimination of solvents. nih.govrsc.org Beyond solvent-free reactions, the use of greener alternative media is a viable approach. Water is an ideal green solvent, and while Friedel-Crafts reactions are traditionally incompatible with water, certain catalytic systems for aniline modifications can be adapted to aqueous environments. nih.gov

Biocatalysis represents a frontier in green chemistry, often utilizing enzymes in aqueous buffers under mild conditions. nih.govacs.org For instance, the synthesis of anilines via the reduction of corresponding nitroaromatics can be achieved using nitroreductase enzymes in continuous flow systems, offering a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.govacs.org While not a direct synthesis of the target compound, this illustrates the potential for enzymatic processes in the broader manufacturing chain of substituted anilines.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The choice of reagents has a profound impact on the atom economy of a synthetic step.

For the Friedel-Crafts alkylation of 4-fluoroaniline, two potential isopropylating agents are propylene and an isopropyl halide (e.g., 2-bromopropane).

Route 1 (Alkylation with Propylene): C₆H₆FN + C₃H₆ → C₉H₁₂FN

Route 2 (Alkylation with 2-Bromopropane): C₆H₆FN + C₃H₇Br → C₉H₁₂FN + HBr

The alkylation with propylene is an addition-type reaction with a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the product. In contrast, the reaction with 2-bromopropane (B125204) is a substitution reaction that generates hydrogen bromide (HBr) as a stoichiometric byproduct, resulting in a significantly lower atom economy.

| Synthetic Route | Reactants | Molar Mass of Reactants (g/mol) | Molar Mass of Product (g/mol) | Byproducts | Atom Economy (%) |

|---|---|---|---|---|---|

| Alkylation with Propylene | 4-Fluoroaniline + Propylene | 111.12 + 42.08 = 153.20 | 153.20 | None | 100% |

| Alkylation with 2-Bromopropane | 4-Fluoroaniline + 2-Bromopropane | 111.12 + 122.99 = 234.11 | 153.20 | HBr | 65.4% |

This data clearly demonstrates that selecting propylene as the alkylating agent is a superior strategy from a green chemistry perspective, as it minimizes waste at the most fundamental, atomic level.

Flow Chemistry and Continuous Processing for Scalable Production

The synthesis of aromatic amines is well-suited to continuous flow processing, a technology that offers significant advantages in safety, efficiency, and scalability over traditional batch methods. nih.govacs.org A continuous process for the production of this compound could be designed based on the zeolite-catalyzed Friedel-Crafts alkylation.

In a hypothetical flow setup, a solution of 4-fluoroaniline in a suitable solvent (or neat, if liquid at reaction temperature) and a stream of propylene gas would be pumped through a heated packed-bed reactor containing a solid acid catalyst like H-Y zeolite. prepchem.comprepchem.com The small dimensions of the flow reactor provide superior heat and mass transfer compared to a large batch vessel, allowing for precise control over reaction temperature and pressure. acs.org This enhanced control can lead to higher selectivity, improved yields, and a safer process, especially when handling exothermic reactions or gaseous reagents.

Following the reactor, the product stream could be directed through in-line purification modules. For example, continuous liquid-liquid extraction with automated pH control can be used to separate the basic aniline product from unreacted starting materials or acidic byproducts. rsc.org This integration of synthesis and purification into a single, uninterrupted process streamlines manufacturing, reduces manual handling, and allows for consistent production of high-quality material. rsc.org Such continuous manufacturing systems are being increasingly adopted in the fine chemicals and pharmaceutical industries to improve efficiency and consistency. google.com

Advanced Reactivity and Derivatization Chemistry of 4 Fluoro 2 Isopropylaniline

Transformations Involving the Aromatic Amine Moiety

The reactivity of 4-Fluoro-2-isopropylaniline is largely governed by the nucleophilic nitrogen of the amino group and the electron-rich aromatic ring, which is activated by the same amino group.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.orgtotal-synthesis.com

In this compound, three substituents direct the position of incoming electrophiles:

Amino Group (-NH-isopropyl): This is a powerful activating group that donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org It strongly directs incoming electrophiles to the ortho and para positions.

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activating group that donates electron density via an inductive effect. It also directs substitution to the ortho and para positions.

Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group via induction, which deactivates the ring. However, it donates electron density through resonance, making it an ortho, para-director. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 4-Fluoro-2-isopropyl-5-nitroaniline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-fluoro-2-isopropylaniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-fluoro-4-isopropylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Amino-2-fluoro-4-isopropylphenyl)ethan-1-one (R=CH₃) |

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of derivatization reactions. nih.gov

Acylation and sulfonylation are common methods for protecting the amino group or introducing new functional moieties. libretexts.orggcms.cz These reactions involve the nucleophilic attack of the amine on the electrophilic carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl halide, to form stable amides and sulfonamides, respectively. The introduction of perfluoroacyl groups can enhance the volatility and detectability of the compound in gas chromatography. libretexts.orggcms.cz

Table 2: Examples of Acylation and Sulfonylation Reactions

| Reagent Type | Example Reagent | Product Class |

| Acyl Halide | Acetyl chloride (CH₃COCl) | N-acetyl-4-fluoro-2-isopropylaniline (Amide) |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-acetyl-4-fluoro-2-isopropylaniline (Amide) |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(4-Fluoro-2-isopropylphenyl)-4-methylbenzenesulfonamide (Sulfonamide) |

| Chloroformate | Ethyl chloroformate (ClCO₂Et) | Ethyl (4-fluoro-2-isopropylphenyl)carbamate (Carbamate) |

The reaction of amines with carbonyl compounds like aldehydes and ketones is a classic condensation reaction that typically results in the formation of a carbon-nitrogen double bond (C=N). masterorganicchemistry.comresearchgate.net Primary amines react to form imines (also known as Schiff bases). masterorganicchemistry.com this compound, being a secondary amine, reacts with aldehydes and ketones to initially form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a stable, positively charged iminium ion. The iminium ion is a key reactive intermediate that can subsequently react with nucleophiles or, if a proton is present on an adjacent carbon, eliminate it to form an enamine. The reversible condensation to form the C=N bond is a fundamental transformation in organic chemistry. nih.gov

Nucleophilic Reactivity of the Amino Group

Influence of the Fluorine Substituent on Reactivity

The fluorine atom exerts two opposing electronic effects on the aromatic ring: a strong inductive effect and a weaker resonance effect. nih.gov

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the carbon-fluorine sigma bond. This effect decreases the nucleophilicity of the ring, thus deactivating it towards electrophilic attack compared to benzene (B151609). nih.gov

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This donation of electron density, known as a positive resonance or mesomeric effect, increases the electron density at the ortho and para positions.

For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, resulting in a net deactivation of the ring. nih.gov However, the resonance effect still governs the regioselectivity, directing incoming electrophiles to the ortho and para positions. In the context of this compound, this deactivating influence is counteracted by the strong activating effects of the amino and isopropyl groups.

Table 3: Summary of Fluorine's Electronic Effects

| Electronic Effect | Nature of Effect | Impact on Ring Reactivity | Impact on Regioselectivity |

| Inductive (-I) | Electron-withdrawing | Deactivation | N/A |

| Resonance (+R) | Electron-donating | Activation | ortho, para-directing |

| Net Effect | Deactivating | Slower reaction rate vs. aniline (B41778) | ortho, para-directing |

Directing Effects in Substitution Reactions

In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. In the case of this compound, the directing effects are a composite of the influences exerted by the N-isopropylamino group, the isopropyl group, and the fluorine atom.

N-isopropylamino Group: The amino group is a powerful activating group. msu.edu Through the resonance effect (+M), its lone pair of electrons delocalizes into the benzene ring, significantly increasing the electron density at the ortho and para positions. This makes the ring highly nucleophilic and strongly directs incoming electrophiles to these positions.

Isopropyl Group: As an alkyl group, the isopropyl substituent is a weak activating group through the inductive effect (+I) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions. youtube.com

Fluorine Atom: Halogens exhibit a dual nature. Fluorine is highly electronegative, withdrawing electron density through the inductive effect (-I), which deactivates the ring. wikipedia.org However, it possesses lone pairs that can be donated to the ring via resonance (+M), which directs substitution to the ortho and para positions. For fluorine, the resonance effect is significant enough to make it a strong ortho/para director despite its deactivating nature. wikipedia.org

The combined influence of these three groups on this compound determines the preferred sites of electrophilic attack. The powerful activating and directing effect of the N-isopropylamino group at position C1 is dominant. It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to it. However, these positions are already substituted. Therefore, the substitution will be directed to the remaining open ortho position (C6) and the meta positions (C3, C5).

Considering the individual directing effects:

The N-isopropylamino group (at C1) directs to C2, C4, and C6. Since C2 and C4 are blocked, it strongly directs to C6.

The isopropyl group (at C2) directs to C1, C3, C5, and C6. With C1 and C6 being influenced by the stronger amino group, its effect primarily reinforces substitution at C3 and C5.

The fluorine atom (at C4) directs to C3 and C5.

The result is a confluence of directing effects toward positions C3, C5, and C6. However, the steric hindrance from the bulky isopropyl group at C2 significantly disfavors electrophilic attack at the adjacent C3 position. Consequently, substitution is most likely to occur at the C5 and C6 positions, with the N-isopropylamino group's strong activation favoring the C6 position.

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| N-isopropylamino | C1 | +M >> -I | Strongly Activating | Ortho, Para (C6 favored) |

| Isopropyl | C2 | +I | Weakly Activating | Ortho, Para (C3, C5, C6) |

| Fluorine | C4 | -I > +M | Weakly Deactivating | Ortho, Para (C3, C5) |

Reactions at the Isopropyl Group

The isopropyl group of this compound possesses a benzylic hydrogen atom at the tertiary carbon connected to the aromatic ring. This benzylic position is activated towards various chemical transformations, allowing for selective functionalization of the alkyl side chain.

One common method for functionalizing such benzylic positions is through free radical halogenation. Under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogen can be selectively replaced by a halogen atom. This introduces a versatile handle for subsequent nucleophilic substitution or elimination reactions, enabling the synthesis of a wide array of derivatives.

Further functionalization can be achieved through directed C-H activation reactions. While specific examples for this compound are not extensively documented in readily available literature, rhodium(III)-catalyzed C-H functionalization has been demonstrated on N-nitrosoanilines bearing isopropyl groups, leading to the formation of new C-C bonds at the ortho position of the ring, a reaction guided by the nitroso group. frontiersin.org This highlights the potential for developing catalytic systems that could target the C-H bonds of the isopropyl group itself for more direct functionalization.

Oxidative Transformations:

The benzylic hydrogen on the isopropyl group makes it susceptible to oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate or chromic acid, can cleave the C-C bonds of the alkyl chain, typically oxidizing the benzylic carbon to a carboxylic acid. msu.eduyoutube.com In this case, the isopropyl group would be converted to a carboxyl group at the C2 position of the aniline ring.

Milder and more selective oxidation processes can also be employed. For instance, oxidation of aromatic compounds containing isopropyl groups can be achieved using molecular oxygen in the presence of an aqueous alkali solution to convert the isopropyl group into a 2-hydroxy-2-propyl group. google.com This transformation avoids the cleavage of the carbon skeleton and introduces a hydroxyl functionality. The initial phase of oxidation by hydroxyl radicals can involve radical addition to the ring or hydrogen abstraction, leading to a variety of transformation products, including phenolic compounds and products of alkyl substituent oxidation. researchgate.netnih.gov

| Reaction Type | Reagents | Product Functional Group at C2 | Reference |

|---|---|---|---|

| Strong Oxidation | KMnO₄, H⁺, heat | Carboxylic Acid (-COOH) | msu.eduyoutube.com |

| Mild Oxidation | O₂, aq. alkali | 2-Hydroxy-2-propyl (-C(OH)(CH₃)₂) | google.com |

Reductive Transformations:

The isopropyl group, being a saturated alkyl substituent, is in a reduced state and is not susceptible to further reduction under standard chemical conditions. However, reductive transformations can be highly relevant for other functional groups on the aromatic ring or for groups that might be introduced through derivatization. For instance, if a nitro group were introduced onto the ring via electrophilic nitration, it could be readily reduced to an amino group using methods like catalytic hydrogenation (H₂/Pd) or metal-acid combinations (e.g., Sn/HCl). msu.edulibretexts.org Similarly, if the isopropyl group were first oxidized to an acetyl group, this aryl ketone could be reduced to an ethyl group via Clemmensen or Wolff-Kishner reduction. youtube.comlibretexts.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Anilines are frequently employed as key building blocks in a variety of MCRs due to the nucleophilicity of the amino group. This compound, as a substituted aniline, can participate in these reactions to generate highly functionalized and structurally diverse products.

Examples of MCRs where anilines are key components include:

Doebner Reaction: This reaction involves an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. The use of 4-fluoroaniline (B128567) in a Doebner reaction to produce the API Brequinar has been documented, suggesting that this compound could similarly be used to create structurally complex quinoline derivatives. nih.gov

Ugi Reaction: This is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is one of the most versatile MCRs for generating α-acylamino amides, which are valuable scaffolds in medicinal chemistry.

Mannich Reaction: This reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (like a ketone) to form β-amino carbonyl compounds.

Povarov Reaction: This is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene.

While specific published examples detailing the use of this compound in these named MCRs are sparse, its structural features make it a suitable candidate for such transformations. The electronic and steric properties imparted by the fluoro and isopropyl groups would influence the reactivity and potentially the stereochemical outcome of the reactions, leading to novel molecular architectures.

Catalyst Design and Ligand Development Based on this compound Scaffolds

A molecular scaffold is a core structure upon which more complex molecules with specific functions, such as catalysts or ligands, can be built. mdpi.com The this compound framework possesses features that make it an attractive scaffold for developing novel ligands and catalysts. The nucleophilic amino group serves as a primary point for derivatization, while the substituted aromatic ring provides a rigid backbone that can be further functionalized to tune the steric and electronic properties of the final molecule.

The development of ligands from aniline-based scaffolds often involves converting the amino group into a coordinating moiety. For example:

Schiff Base Ligands: Reaction of the primary amine with an aldehyde or ketone yields an imine (Schiff base), which can coordinate to metal centers through the nitrogen atom. Introducing other donor atoms (e.g., hydroxyl or carboxyl groups) on the aldehyde component can create bidentate or tridentate ligands.

Amide and Phosphine Ligands: Acylation of the amino group can lead to amide-based ligands. Alternatively, reaction with chlorophosphines can introduce phosphine moieties, which are crucial in homogeneous catalysis, particularly for cross-coupling reactions.

The substituents on the this compound scaffold play a critical role in modulating the properties of the resulting catalyst or ligand. The electron-withdrawing fluorine atom can influence the electron density at the coordinating atom, thereby affecting the stability and reactivity of the metal complex. The sterically demanding isopropyl group can create a specific chiral pocket around the metal center, which can be exploited for asymmetric catalysis, enantioselectively guiding the formation of a desired product. While the direct application of this compound as a scaffold in published catalyst systems is not widely reported, the principles of ligand design strongly support its potential in this area.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Fluoro-2-isopropylaniline, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon environments, as well as the influential fluorine atom.

Multi-dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical shifts and multiplicities of the various nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are instrumental in resolving these ambiguities by correlating different nuclei through their scalar (J) couplings. libretexts.org

For this compound, several 2D NMR experiments would be particularly informative:

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically over two to three bonds. In the case of this compound, COSY would definitively establish the connectivity between the methine and methyl protons of the isopropyl group, as well as the couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum of this compound would map each proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular structure. For instance, correlations would be expected between the isopropyl methine proton and the aromatic carbons, as well as between the amine protons and adjacent carbons.

Solid-state NMR (ssNMR) could also be employed, particularly for studying the compound in its crystalline form or in environments where solution NMR is not feasible. ssNMR can provide information on molecular packing, polymorphism, and the anisotropic interactions that are averaged out in solution. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted values based on the analysis of similar substituted anilines and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Isopropyl-CH | 3.0 - 3.5 | 25 - 30 | Septet |

| Isopropyl-CH₃ | 1.2 - 1.4 | 22 - 25 | Doublet |

| NH₂ | 3.5 - 4.5 | - | Broad Singlet |

| Aromatic-H3 | 6.7 - 6.9 | 115 - 118 (JC-F) | Doublet |

| Aromatic-H5 | 6.6 - 6.8 | 114 - 117 (JC-F) | Doublet of Doublets |

| Aromatic-H6 | 6.9 - 7.1 | 118 - 121 | Doublet |

| Aromatic-C1 | - | 145 - 148 | - |

| Aromatic-C2 | - | 125 - 128 | - |

| Aromatic-C4 | - | 155 - 158 (JC-F) | - |

Fluorine NMR for Probing Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for studying fluorine-containing compounds. nih.govbiophysics.orgwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.orgwikipedia.orgnorthwestern.edu Furthermore, ¹⁹F chemical shifts are highly sensitive to the local electronic environment, spanning a large range of over 800 ppm, which provides detailed structural information. wikipedia.orgnorthwestern.edu

In this compound, the ¹⁹F NMR spectrum would consist of a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an aromatic ring. More importantly, this fluorine atom will couple with nearby protons, providing valuable connectivity information. Specifically, coupling would be observed with the aromatic protons at positions 3 and 5. The magnitude of these coupling constants (JH-F) depends on the number of bonds separating the nuclei and their spatial relationship.

Vibrational Spectroscopy for Bond Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. edinst.comspectroscopyonline.comtriprinceton.org Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and have different selection rules, often providing complementary information. ksu.edu.sa

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups:

N-H Stretching: The aniline (B41778) N-H group would give rise to two distinct stretching vibrations (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aniline moiety is expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration is typically strong in the IR spectrum and would be found in the 1100-1300 cm⁻¹ region.

A detailed analysis of the vibrational spectra of the related molecule 4-fluoroaniline (B128567) has been performed, providing a solid basis for the assignment of the vibrational modes in this compound. tsijournals.comtsijournals.comresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Note: The following data are predicted values based on the analysis of similar substituted anilines and general principles of vibrational spectroscopy.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3450 | IR, Raman |

| N-H Symmetric Stretch | ~3370 | IR, Raman |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1620 | IR, Raman |

| N-H Bending | 1590 - 1650 | IR |

| C-F Stretch | 1200 - 1250 | IR |

| C-N Stretch | 1280 - 1350 | IR, Raman |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) which can then undergo fragmentation. wikipedia.orglibretexts.org

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 153. The fragmentation of this ion would provide valuable structural information. Key expected fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment ion at m/z 138.

Loss of Isopropyl Group: Cleavage of the bond between the isopropyl group and the aromatic ring would result in the loss of an isopropyl radical (•C₃H₇), giving rise to a fragment ion corresponding to 4-fluoroaniline at m/z 111.

Aromatic Ring Fragmentation: The fluorinated aromatic ring can also undergo fragmentation, although these pathways are generally less favorable.

The presence of the fluorine atom can influence the fragmentation pattern. For instance, the loss of HF (M-20) is a possible fragmentation pathway for some fluorinated compounds. whitman.edu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Note: The following data are predicted values based on the analysis of similar substituted anilines and general principles of mass spectrometry.

| m/z | Proposed Fragment | Origin |

| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 95 | [C₆H₄F]⁺ | Loss of isopropylaniline radical |

X-ray Crystallography of this compound Derivatives (if applicable for crystal studies)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is applicable if the compound or a suitable derivative can be grown as a single crystal of sufficient quality. nih.gov The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

While no crystal structure of this compound itself is publicly available, if a suitable crystal were obtained, X-ray diffraction analysis would provide invaluable information, including:

Conformation of the Isopropyl Group: The precise orientation of the isopropyl group relative to the aromatic ring could be determined.

Planarity of the Aniline Moiety: The degree of planarity of the benzene (B151609) ring and the geometry around the nitrogen atom could be accurately measured.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the amine group or π-π stacking of the aromatic rings.

The crystal structure of related compounds, such as fluorinated benzoic acid–pyridine supramolecular liquid crystals, has been studied using X-ray diffraction, demonstrating the utility of this technique for understanding the solid-state structures of fluorinated aromatic compounds. researchgate.net

Computational and Theoretical Studies of 4 Fluoro 2 Isopropylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 4-Fluoro-2-isopropylaniline, which has a rotatable isopropyl group, conformational analysis would be necessary. This involves exploring the potential energy surface of the molecule to identify all possible stable conformers and determine their relative energies.

A hypothetical data table for the conformational analysis of this compound might look like this:

| Conformer | Dihedral Angle (C-C-N-H) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0.00 |

| 2 | 60 | 1.25 |

| 3 | 120 | 2.50 |

| 4 | 180 | 0.50 |

Note: This table is purely illustrative and does not represent actual calculated data.

Electronic Structure and Frontier Molecular Orbitals

Understanding the electronic structure of a molecule provides insights into its reactivity. DFT calculations can determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

An illustrative table of electronic properties for this compound is presented below:

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.2 |

Note: This table is for illustrative purposes only and is not based on actual computational results.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

A hypothetical comparison of calculated and experimental vibrational frequencies is shown below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3455 |

| C-F stretch | 1230 | 1235 |

| C-N stretch | 1310 | 1315 |

Note: This table is a fictional representation and does not reflect real data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves identifying intermediates, transition states, and the energy changes that occur along the reaction pathway.

Transition State Analysis and Energy Barriers

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure and calculating its energy, the activation energy or energy barrier for the reaction can be determined. This information is crucial for understanding the kinetics of a reaction.

An example of a data table for a hypothetical reaction involving this compound is provided:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| N-alkylation | This compound + CH₃I | [TS1] | N-methyl-4-fluoro-2-isopropylaniline + HI | 15.2 |

Note: This table is purely for illustrative purposes and does not represent actual calculated values.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.com In the context of this compound, QSPR models can be invaluable for predicting its properties and guiding the synthesis of new derivatives with desired characteristics, even before they are synthesized.

Correlation of Structural Descriptors with Reactivity

The reactivity of this compound, like other aniline (B41778) derivatives, is governed by a combination of electronic, steric, and hydrophobic factors. QSPR studies seek to quantify these influences by correlating its reactivity with various calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

Key Structural Descriptors for Reactivity:

Electronic Descriptors: These descriptors provide insights into the electron distribution within the molecule and its susceptibility to electrophilic or nucleophilic attack.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. ucsb.edu A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a higher propensity to accept electrons (electrophilicity). ucsb.edu For anilines, the HOMO is typically located on the aromatic ring and the nitrogen atom, making them susceptible to electrophilic attack.

Mulliken Population Analysis: This analysis provides information about the partial atomic charges on each atom in the molecule. For this compound, the charges on the nitrogen atom and the carbon atoms of the aromatic ring are particularly important for predicting the regioselectivity of reactions.

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. The fluorine atom and the isopropyl group in this compound will have specific Hammett constants that influence the electron density of the aniline ring and, consequently, its reactivity.

Steric Descriptors: These descriptors account for the three-dimensional shape and size of the molecule, which can influence the accessibility of the reactive sites.

Molecular Volume and Surface Area: These descriptors can be correlated with the steric hindrance around the amino group and the aromatic ring, which can affect the rate of reaction.

Topological Indices: These indices are derived from the molecular graph and provide information about the branching and connectivity of the molecule.

Hydrophobic Descriptors: These descriptors are important for understanding the solubility and partitioning behavior of the molecule, which can be relevant for its reactivity in different solvent systems.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule. For aniline derivatives, hydrophobicity has been shown to be a key property in determining their toxicity. nih.gov

Hypothetical Correlation of Descriptors with Reactivity for this compound Derivatives:

The following interactive table illustrates a hypothetical QSPR study for a series of derivatives of this compound, correlating various structural descriptors with a hypothetical measure of reactivity (e.g., the rate constant of a specific reaction).

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | LogP | Steric Hindrance (Arbitrary Units) | Reactivity (log k) |

| This compound | H | -5.2 | 0.8 | 2.5 | 1.2 | 1.5 |

| Derivative 1 | 5-NO2 | -5.8 | -1.1 | 2.3 | 1.3 | 0.8 |

| Derivative 2 | 5-OCH3 | -4.9 | 1.0 | 2.6 | 1.4 | 1.9 |

| Derivative 3 | N-ethyl | -5.1 | 0.9 | 2.9 | 1.5 | 1.4 |

| Derivative 4 | 3,5-di-Cl | -5.6 | -0.5 | 3.5 | 1.4 | 0.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific QSPR studies on this compound have been published.

Predictive Modeling for Novel Derivatives

A significant application of QSPR is the development of predictive models that can estimate the properties of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability can significantly accelerate the discovery of new molecules with desired reactivity or other properties, while reducing the need for extensive experimental work.

The general workflow for building a predictive QSPR model involves the following steps:

Data Set Selection: A diverse set of aniline derivatives with known experimental data for the property of interest (e.g., reactivity, toxicity, solubility) is compiled. This is known as the training set.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the training set using computational chemistry software.

Model Building: Statistical and machine learning methods are employed to develop a mathematical equation that relates the calculated descriptors to the experimental property. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

k-Nearest Neighbors (kNN)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using statistical techniques such as cross-validation and by using an external test set of molecules that were not used in the model building process.

Once a validated QSPR model is established, it can be used to predict the properties of new derivatives of this compound by simply calculating their molecular descriptors and inputting them into the model equation.

Hypothetical Predictive Modeling for Novel this compound Derivatives:

The following interactive table demonstrates how a QSPR model could be used to predict the reactivity of novel, hypothetical derivatives of this compound.

| Novel Derivative | Proposed Substituents | Predicted Reactivity (log k) | Predicted Lipophilicity (LogP) |

| A | 5-CN | 0.7 | 2.4 |

| B | 5-NH2 | 2.1 | 2.0 |

| C | N-acetyl | 1.2 | 2.2 |

| D | 3-CF3 | 0.9 | 3.2 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. The predicted values are based on a hypothetical, validated QSPR model.

By leveraging such predictive models, researchers can screen large virtual libraries of potential derivatives of this compound and prioritize the synthesis of those with the most promising properties for a specific application.

Applications of 4 Fluoro 2 Isopropylaniline and Its Derivatives in Non Pharmacological Fields

Material Science Applications

Fluorinated compounds are of significant interest in material science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and specific electronic effects. While detailed research focusing exclusively on 4-Fluoro-2-isopropylaniline is limited, its structure is analogous to other fluorinated anilines used in the development of advanced materials.

Monomers for Polymer Synthesis

Aniline (B41778) and its derivatives are common monomers for the synthesis of polyaniline and other aromatic polymers. The incorporation of fluorine into these monomers can enhance properties such as thermal stability, solubility in organic solvents, and environmental resistance of the resulting polymers. Although specific examples of polymers synthesized directly from this compound are not prominent in publicly available literature, its chemical structure makes it a candidate for creating specialty polymers where modified electronic properties and increased durability are desired.

Precursors for Advanced Coatings and Resins

Fluorinated molecules are widely used in the formulation of advanced coatings and resins to improve surface properties, including hydrophobicity, chemical resistance, and durability. The aniline functional group can be used to incorporate the molecule into various resin systems, such as epoxy or polyurethane resins. The presence of the fluoro-isopropyl-phenyl moiety would be expected to lower the surface energy of the resulting coating, providing water and oil repellency.

Development of Optoelectronic Materials (e.g., liquid crystals, dyes)

The field of optoelectronics relies on materials that can interact with light and electricity. ossila.com Fluorinated aromatic compounds, including aniline derivatives, are crucial in designing these materials.

Liquid Crystals: The introduction of fluorine atoms into molecules is a key strategy in the design of liquid crystals for display technologies. beilstein-journals.org The strong electronegativity of fluorine creates a significant dipole moment in the C-F bond, which can be used to control the dielectric anisotropy of the liquid crystal material—a critical parameter for display performance. beilstein-journals.org While this compound is not a liquid crystal itself, it serves as a potential precursor for more complex, rod-shaped molecules that exhibit liquid crystalline phases.

Dyes: Aniline derivatives are foundational precursors for a vast range of synthetic dyes, particularly azo dyes. Patents have described the use of various fluorinated anilines in the synthesis of fluorinated azo dyes to achieve specific colors and improve properties like lightfastness. google.com A related isomer, 4-Fluoro-N-isopropylaniline, is noted as a reagent in the synthesis of other compounds, such as 4-fluoroaniline (B128567), which is used to produce dyes and pharmaceuticals. biosynth.com This indicates the utility of the fluoro-isopropylaniline scaffold in the development of novel colorants.

| Application Area | Role of this compound and its Derivatives | Potential Benefits from Fluorination |

| Polymer Synthesis | Potential monomer for specialty aromatic polymers. | Enhanced thermal stability, chemical resistance, and modified electronic properties. |

| Coatings and Resins | Precursor to be incorporated into resin backbones. | Increased hydrophobicity, durability, and chemical inertness. |

| Liquid Crystals | Building block for synthesizing liquid crystal molecules. | Control of dielectric anisotropy, a key property for display applications. beilstein-journals.org |

| Dyes | Intermediate for the synthesis of fluorinated azo dyes. | Alteration of color and improvement of lightfastness. google.com |

Agrochemical Research and Development

In the agrochemical sector, the application of fluorinated aniline derivatives is well-documented. A key structural isomer and derivative, 4-Fluoro-N-isopropylaniline, is a crucial intermediate in the production of modern herbicides. chemicalbook.comindiamart.comaarti-industries.com

Intermediates for Herbicide Synthesis

The compound 4-Fluoro-N-isopropylaniline is a vital intermediate used in the synthesis of Flufenacet, an important oxyacetanilide herbicide. chemicalbook.comaarti-industries.com Flufenacet was developed for the pre-emergence control of annual grass weeds and some broadleaf weeds in crops like corn, soybeans, and wheat. atlantis-press.com The synthesis of Flufenacet involves reacting an intermediate derived from 4-Fluoro-N-isopropylaniline with another heterocyclic component. atlantis-press.comwikipedia.org Specifically, 4-Fluoro-N-isopropylaniline is a precursor to N-(4-fluoroaniline)-2-hydroxy-N-isopropyl acetamide, which is a key building block for the final Flufenacet molecule. google.comgoogle.com

Precursors for Pesticidal Agents

The ultimate product derived from the 4-Fluoro-N-isopropylaniline intermediate is the herbicidal agent Flufenacet. aztecbiotech.com This compound functions by inhibiting the synthesis of very long-chain fatty acids in target weeds, which disrupts cell division and growth, ultimately preventing the germination of weed seeds. atlantis-press.comwikipedia.org Therefore, 4-Fluoro-N-isopropylaniline is a direct precursor to a commercially significant pesticidal agent used globally in crop protection. indiamart.comatlantis-press.com

| Agrochemical Profile | Details |

| Derivative | 4-Fluoro-N-isopropylaniline |

| End Product | Flufenacet (Herbicide) chemicalbook.comaarti-industries.com |

| Chemical Class | Oxyacetanilide atlantis-press.com |

| Role of Derivative | Key intermediate in the manufacturing process. chemicalbook.com |

| Mechanism of Action | Inhibition of very long-chain fatty acid synthesis. wikipedia.org |

| Primary Use | Pre-emergence control of annual grass weeds in various crops. atlantis-press.com |

Based on a thorough review of scientific literature and chemical databases, there is currently insufficient public information available to generate a detailed article on the specific non-pharmacological applications of This compound (CAS RN: 1339874-93-9) that aligns with the requested outline.

Research and commercial documentation predominantly focus on a related isomer, 4-Fluoro-N-isopropylaniline (CAS RN: 70441-63-3). This latter compound is well-documented as a key intermediate in the synthesis of the herbicide Flufenacet. chemicalbook.comgoogle.com

The specific applications requested for This compound —namely its use in the functionalization of sensing materials like carbon nanotubes, its role as a derivatizing agent in chromatography, and its application as a key intermediate in fine chemical synthesis—are not described for this specific isomer in the available literature.

Sensing Technologies: While aniline derivatives, such as 4-fluoroaniline, have been studied for the functionalization of materials like multi-walled carbon nanotubes, specific research detailing the use of this compound for this purpose is not found. up.pt

Chromatographic Analysis: General derivatizing agents for chromatography are well-known, but this compound is not cited among them in reviewed materials. sdiarticle4.com

Fine Chemical Synthesis: The role as a key intermediate is strongly associated with the N-isopropyl isomer, not the 2-isopropyl isomer requested.

Due to the strict instruction to focus solely on This compound , it is not possible to provide a scientifically accurate and informative article based on the outlined structure. Using information pertaining to its isomer would be misleading and would not adhere to the prompt's constraints.

Future Directions in Research on 4 Fluoro 2 Isopropylaniline

Exploration of Novel Catalytic Transformations

Future research will likely concentrate on developing more efficient and selective catalytic methods for the synthesis and functionalization of 4-Fluoro-2-isopropylaniline. A primary area of interest is the direct C-H functionalization of the aniline (B41778) ring. researchgate.netresearchgate.net This approach circumvents the need for pre-functionalized starting materials, offering a more atom- and step-economical route to complex derivatives. researchgate.net

Key research avenues include:

Regioselective C-H Functionalization : Developing catalysts that can selectively target specific C-H bonds on the aromatic ring is a major goal. Research into transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, will be crucial. researchgate.netacs.org For instance, new ligand designs could enable the precise para-C–H arylation or olefination of the aniline derivative, expanding the range of accessible structures. researchgate.net

Catalyst-Free Reactions : Exploring catalyst- and additive-free conditions, potentially mediated by solvents like hexafluoroisopropanol (HFIP), presents another frontier for creating new carbon-carbon bonds regioselectively. researchgate.net

Novel Coupling Reactions : Future work could involve the development of innovative coupling reactions, such as C-H alkynylation or thiolation, using versatile and cost-effective catalysts like nickel. researchgate.net These methods would provide rapid access to functionalized indoles and other heterocyclic structures derived from this compound.

Asymmetric Catalysis : For applications in pharmaceuticals and agrochemicals, the development of catalytic systems for the asymmetric synthesis of chiral derivatives of this compound will be of high importance.

The table below summarizes potential catalytic transformations and their expected outcomes.

| Catalytic Strategy | Target Transformation | Potential Catalyst Type | Expected Benefit |

| Direct C-H Arylation | Formation of C-Aryl bonds | Palladium, Rhodium | Step-economy, reduced waste |

| C-H Olefination | Formation of C-Alkene bonds | Palladium with S,O-ligands | Access to novel polymer precursors |

| C-H Borylation | Introduction of borane groups | Iridium, Rhodium | Versatile intermediate for further functionalization |

| C-H Thiolation/Selenylation | Formation of C-S/C-Se bonds | Nickel | Synthesis of electronically active materials |

Integration with Automation and Artificial Intelligence in Synthesis

The synthesis of this compound and its derivatives is set to be revolutionized by the integration of automation and artificial intelligence (AI). These technologies can accelerate the discovery of new reaction pathways and optimize existing processes with enhanced efficiency and precision. oxfordglobal.com

Future research in this domain will likely involve:

AI-Driven Route Prediction : Machine learning algorithms can analyze vast datasets of chemical reactions to predict novel and efficient synthesis routes for complex derivatives. oxfordglobal.commit.eduiptonline.com This approach can identify unconventional starting materials and reaction conditions that a human chemist might overlook. mit.edu

Robotic Synthesis Platforms : Automated systems can perform multi-step syntheses with high precision and reproducibility. mit.eduiptonline.com For the production of this compound derivatives, this means faster screening of reaction conditions, rapid library synthesis for biological screening, and reduced human error. neunco.com

Process Optimization : AI can be applied to analyze real-time data from automated reactors to continuously monitor and optimize critical process parameters such as temperature, pressure, and reactant concentrations. neunco.comautomationworld.com This leads to improved yields, higher purity, and more consistent batch production. neunco.com

Generative AI for Novel Compound Design : Generative AI models can design novel molecules based on desired properties. iptonline.com By inputting specific parameters (e.g., target bioactivity, low toxicity), AI could design new derivatives of this compound for specific applications, which can then be synthesized using automated platforms. iptonline.com

Advanced Materials Development from Derivatives

The unique combination of a fluorine atom, an isopropyl group, and an amine functional group makes this compound a valuable building block for a new generation of advanced materials. The introduction of fluorine can enhance properties like metabolic stability and binding affinity in bioactive molecules. researchgate.netalfa-chemistry.com

Promising areas for future materials research include:

Agrochemicals : New derivatives could lead to the development of next-generation pesticides. Research has shown that novel anthranilic diamides containing a fluoroaniline moiety exhibit high insecticidal activity by targeting ryanodine receptors. nih.gov Future work could focus on synthesizing and screening libraries of this compound amides to discover compounds with enhanced potency and selectivity. nih.gov

Pharmaceuticals : Fluorinated amines are crucial intermediates in drug discovery. alfa-chemistry.com Derivatives of this compound could be explored as scaffolds for new therapeutic agents, leveraging the fluorine atom to improve drug-like properties.

Fluorinated Polymers and Liquid Crystals : The rigid and functionalized aromatic core of the molecule makes it a candidate for incorporation into high-performance polymers, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

Metal-Organic Frameworks (F-MOFs) : Fluorinated organic linkers are increasingly used to create F-MOFs with unique properties. rsc.org Derivatives of this compound could be designed as linkers to build F-MOFs with enhanced hydrophobicity and high affinity for capturing gases like CO2. rsc.org

The following table outlines potential applications for materials derived from this compound.

| Material Class | Derivative Type | Key Feature | Potential Application |

| Agrochemicals | Anthranilic Diamides | Ryanodine Receptor Modulation | Next-generation insecticides nih.gov |

| Pharmaceuticals | Heterocyclic Compounds | Enhanced Metabolic Stability | Novel therapeutic agents alfa-chemistry.com |

| High-Performance Polymers | Polyimides, Polyamides | Thermal and Chemical Resistance | Aerospace and electronics components |

| F-MOFs | Dicarboxylic Acid Linkers | Hydrophobicity, Gas Affinity | Carbon capture and gas separation rsc.org |

Sustainable Synthesis and Circular Economy Approaches

Future research will increasingly prioritize the development of green and sustainable methods for the synthesis of this compound, aligning with the principles of a circular economy. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. noviams.commdpi.com

Key strategies to be explored include:

Green Synthesis Routes : Research will focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. semanticscholar.orgnih.govijtsrd.com This includes chemoenzymatic processes that use enzymes to catalyze key steps under mild conditions, reducing both waste and energy usage. rsc.org

Renewable Feedstocks : A long-term goal is to move away from petrochemical feedstocks. noviams.com Research could investigate pathways to synthesize aniline derivatives from biomass or waste streams, contributing to a more circular chemical industry. strategicallies.co.uk

Catalyst Recycling : Developing robust, heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a critical aspect of sustainable synthesis.

Q & A

Q. Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.